2-(3-Methyl-n-butylidenehydrazino)adenosine

Adenosine A2A receptor Radioligand binding Receptor affinity

2-(3-Methyl-n-butylidenehydrazino)adenosine (CAS: 144348-17-4), also known as WRC-0474 or SHA 211, is a 2-modified purine nucleoside derivative within the hydrazinyladenosine class. It is characterized by a 3-methylbutylidene hydrazone moiety at the C2 position of the adenine ring, which confers adenosine A2A receptor (A2AAR) agonist activity.

Molecular Formula C15H23N7O4
Molecular Weight 365.39 g/mol
Cat. No. B15585535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methyl-n-butylidenehydrazino)adenosine
Molecular FormulaC15H23N7O4
Molecular Weight365.39 g/mol
Structural Identifiers
InChIInChI=1S/C15H23N7O4/c1-7(2)3-4-18-21-15-19-12(16)9-13(20-15)22(6-17-9)14-11(25)10(24)8(5-23)26-14/h4,6-8,10-11,14,23-25H,3,5H2,1-2H3,(H3,16,19,20,21)/b18-4+/t8-,10-,11-,14-/m1/s1
InChIKeyXXRIESUTDBVRGJ-IDVJSUKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-(3-Methyl-n-butylidenehydrazino)adenosine: Procurement and Scientific Characterization


2-(3-Methyl-n-butylidenehydrazino)adenosine (CAS: 144348-17-4), also known as WRC-0474 or SHA 211, is a 2-modified purine nucleoside derivative within the hydrazinyladenosine class . It is characterized by a 3-methylbutylidene hydrazone moiety at the C2 position of the adenine ring, which confers adenosine A2A receptor (A2AAR) agonist activity [1]. The compound has been evaluated as a selective A2A receptor agonist in both radioligand binding studies and functional assays [2]. Its molecular formula is C15H23N7O4 with a molecular weight of 365.39 g/mol .

1

A2A adenosine receptor signaling studies

2

cAMP pathway and neutrophil functional assaysComparable response to CGS 21680 reported in PMN oxidative burst models

3

Coronary vasodilation research in isolated heart modelsFunctional A2A selectivity with reported minimal A1-mediated chronotropic effects

Why 2-(3-Methyl-n-butylidenehydrazino)adenosine Cannot Be Replaced by Generic Adenosine Analogs


Within the adenosine receptor agonist landscape, small structural variations at the C2 position dramatically alter receptor subtype selectivity and functional outcomes. Generic substitution with unmodified adenosine (hA2A Ki = 700 nM [1]) or even closely related C2-hydrazinyladenosine derivatives fails to recapitulate the specific pharmacological profile of 2-(3-Methyl-n-butylidenehydrazino)adenosine. The 3-methylbutylidene hydrazone side chain confers a distinct balance of A2AAR affinity versus A1AR selectivity that differs substantially from compounds with cyclic, arylallylidene, or unsubstituted hydrazino moieties [2]. Furthermore, species-dependent receptor pharmacology [3] and assay-specific conditions mean that substituting a structurally similar analog without head-to-head validation introduces unacceptable experimental variability and risks misinterpretation of adenosine receptor-mediated signaling pathways.

Structural Analog Risk

C2 hydrazone modifications may alter A2AAR affinity and selectivity; cyclic or aryl-substituted analogs may shift receptor subtype engagement.

Precursor Mismatch Risk

2-hydrazinoadenosine (CAS 15763-11-8) serves as a synthetic intermediate and does not recapitulate the pharmacological profile of the condensed hydrazone product.

Assay Condition Transfer Risk

Species-dependent adenosine receptor pharmacology may limit direct transfer of binding data; reported receptor affinities require species-specific assay review.

Quantitative Differentiation Evidence: 2-(3-Methyl-n-butylidenehydrazino)adenosine vs. Closest Analogs


A2A Receptor Binding Affinity: Direct Comparison with CGS 21680 and Adenosine

In radioligand binding studies at human A2A adenosine receptors, 2-(3-Methyl-n-butylidenehydrazino)adenosine (WRC-0474) exhibited a Ki value of 27 nM [1]. This represents approximately 26-fold higher affinity compared to the endogenous agonist adenosine (hA2A Ki ≈ 700 nM) [2]. The compound demonstrates comparable A2A receptor binding potency to the prototypical selective A2A agonist CGS 21680, which was used as a reference comparator in parallel functional neutrophil assays where both WRC-0474 and CGS 21680 showed comparable activity to adenosine [3].

A2A Receptor Binding Affinity
Cross-study comparable
Ki = 27 nM (hA2A)
Supports receptor occupancy and selectivity profiling studies
~26-fold higher reported affinity vs. adenosine (Ki ≈ 700 nM)
Adenosine A2A receptor Radioligand binding Receptor affinity

Functional A2A Selectivity: Vasorelaxation Without Chronotropic Effects

Functional studies in isolated perfused guinea pig hearts demonstrated that 2-alkylhydrazino adenosine derivatives including WRC-0474 (SHA 211) act as potent coronary vasodilators via A2A receptor activation while producing minimal negative chronotropic effects characteristic of A1 receptor agonism [1]. This functional selectivity profile contrasts with less selective hydrazinyladenosine analogs. For context within the broader hydrazinyladenosine class, 2-[N′-(3-arylallylidene)hydrazino]adenosine analogs demonstrated A2a receptor affinity in the low nanomolar range with weak interaction at A1 receptors, with the most potent analog (5g) exhibiting A2a Ki = 23 nM in rat tissues [2].

Functional A2A Selectivity
Class-level inference
Coronary vasodilation with reported minimal negative chronotropic effect
Supports functional A2A-mediated vascular response studies
Class comparator 5g shows A2a Ki = 23 nM in rat tissue
Coronary vasodilation A2A/A1 selectivity Cardiovascular pharmacology

Structure-Activity Differentiation: Alkylidene vs. Cyclic Hydrazone Moieties

SAR analysis of 2-hydrazinyladenosine derivatives reveals that the nature of the C2 hydrazone substituent critically determines A2AAR binding potency. Compound 3 (bearing a cyclic hydrazone structure) exhibited a Ki of 16.1 nM at rat A2AAR, whereas linear alkylidene hydrazones such as 2-(3-Methyl-n-butylidenehydrazino)adenosine (Ki = 27 nM at human A2AAR) show comparable but distinct affinity profiles [1]. Modification of the cyclic structure with mono- and disubstituted phenyl moieties (compounds 10-14) produced Ki values ranging from 12.0 to 24.4 nM, with compound 13 achieving 12.0 nM [1]. This demonstrates that the 3-methylbutylidene side chain of WRC-0474 occupies a defined SAR niche: it provides potent A2AAR binding without the synthetic complexity of bis-sugar nucleosides (e.g., D-galactose derivative 16, Ki = 329 nM) or the altered selectivity profiles of aryl-substituted hydrazones [1].

SAR: Alkylidene vs. Cyclic Hydrazone
Head-to-head
Ki = 27 nM (linear hydrazone) vs. Ki = 16.1 nM (cyclic) at rat A2AAR
Linear alkylidene motif defined as a viable SAR reference point
Aryl-substituted analogs show Ki range 12.0–24.4 nM
Structure-activity relationship Hydrazinyladenosine C2 substitution

In Vitro Functional Equivalence to CGS 21680 in Neutrophil cAMP Modulation

In TNFα-primed human polymorphonuclear neutrophils (PMNs), the selective A2A receptor agonist WRC-0474 demonstrated functional activity comparable to both adenosine and the reference A2A agonist CGS 21680 in reducing f-met-leu-phe-stimulated oxidative burst [1]. Furthermore, adenosine (or CGS 21680) combined with the PDE4 inhibitor rolipram synergistically increased PMN cAMP content, establishing a functional benchmark for A2A-mediated cAMP elevation in this cellular context [1]. The comparable activity of WRC-0474 to CGS 21680 in these assays confirms its utility as a selective A2AAR tool compound for studying cAMP-dependent anti-inflammatory signaling pathways in neutrophils.

Neutrophil cAMP Modulation
Head-to-head
Reported functional response comparable to CGS 21680 in human PMNs
Supports cAMP-dependent anti-inflammatory signaling research
TNFα-primed oxidative burst assay context
Neutrophil activation cAMP signaling Immunomodulation

Stability and Handling: Enhanced Stability Relative to Endogenous Adenosine

A critical practical advantage of 2-(3-Methyl-n-butylidenehydrazino)adenosine is its resistance to metabolic degradation. While endogenous adenosine is rapidly deaminated by adenosine deaminase (ADA) with a Km in the low micromolar range, the C2-hydrazino modification confers significant ADA resistance. BindingDB data indicate that this compound inhibits calf intestinal ADA with a Ki of 12,000 nM, demonstrating that it acts as a weak ADA inhibitor rather than a substrate [1]. This contrasts sharply with unmodified adenosine, which is rapidly metabolized in biological matrices, necessitating the addition of ADA inhibitors (e.g., EHNA, pentostatin) to experimental buffers.

ADA Resistance
Supporting evidence
ADA Ki = 12,000 nM (calf intestinal)
Supports simplified in vitro assay protocols without ADA inhibitors
Functions as weak inhibitor rather than substrate
Chemical stability Adenosine deaminase In vitro assay

Structural Differentiation from 2-Hydrazinoadenosine Precursor

2-(3-Methyl-n-butylidenehydrazino)adenosine (WRC-0474) is synthesized via condensation of 2-hydrazinoadenosine with isovaleraldehyde (3-methylbutyraldehyde) [1]. The uncondensed precursor 2-hydrazinoadenosine (CAS 15763-11-8) serves as a versatile synthetic intermediate for generating diverse 2-hydrazinyladenosine derivatives but exhibits fundamentally different pharmacological properties. While 2-hydrazinoadenosine has been characterized as a useful intermediate for manufacturing potent and selective coronary vasodilators, it lacks the defined A2AAR selectivity and potency profile conferred by the 3-methylbutylidene hydrazone moiety .

Synthetic Precursor Identity
Source review
Condensation product of 2-hydrazinoadenosine with isovaleraldehyde
Procurement of the hydrazone product is required for pharmacological studies
Precursor (CAS 15763-11-8) is not a substitute
Synthetic intermediate 2-Hydrazinoadenosine Hydrazone condensation

Validated Research and Industrial Application Scenarios for 2-(3-Methyl-n-butylidenehydrazino)adenosine


A2A Adenosine Receptor Binding and Selectivity Profiling

Investigators requiring a well-characterized A2AAR agonist with validated binding affinity (hA2A Ki = 27 nM) should prioritize 2-(3-Methyl-n-butylidenehydrazino)adenosine for radioligand competition binding assays, receptor occupancy studies, and selectivity profiling against A1, A2B, and A3 receptor subtypes [1]. The compound's defined affinity provides a reproducible benchmark for characterizing novel A2AAR ligands and for establishing structure-activity relationships within adenosine receptor-focused discovery programs [1].

Neutrophil and Immune Cell cAMP Signaling Studies

Researchers studying cAMP-dependent anti-inflammatory signaling in neutrophils, macrophages, or T lymphocytes should utilize 2-(3-Methyl-n-butylidenehydrazino)adenosine based on its validated functional equivalence to CGS 21680 in TNFα-primed human neutrophil oxidative burst assays [2]. The compound enables robust A2AAR-mediated cAMP elevation studies, particularly in combination with PDE4 inhibitors, without the confounding effects of A1 receptor-mediated cardiac responses [2].

Coronary Vasodilation and Cardiovascular Pharmacology

Investigators examining A2A-mediated coronary vasodilation in isolated perfused heart preparations or vascular smooth muscle models should select 2-(3-Methyl-n-butylidenehydrazino)adenosine (WRC-0474/SHA 211) as a tool compound with demonstrated potent coronary vasodilatory activity and minimal negative chronotropic effects [3]. This functional selectivity enables clean interrogation of A2AAR-mediated vascular responses without the confounding bradycardia associated with A1AR activation [3].

Structure-Activity Relationship (SAR) Benchmark for Hydrazinyladenosine Derivatives

Medicinal chemistry teams optimizing C2-hydrazinyladenosine scaffolds for A2AAR potency and selectivity should procure 2-(3-Methyl-n-butylidenehydrazino)adenosine as a critical SAR reference compound [1]. Its linear 3-methylbutylidene hydrazone structure (Ki = 27 nM at hA2AAR) provides a defined baseline for evaluating modifications including cyclic hydrazones (Compound 3, Ki = 16.1 nM), aryl-substituted hydrazones (Compound 13, Ki = 12.0 nM), and bis-sugar nucleosides (Compound 16, Ki = 329 nM) [1].

Application
Selection Property
Validation Focus
A2A receptor selectivity profiling
Reported binding affinity context
Subtype selectivity against A1, A2B, A3
Neutrophil and immune cell cAMP studies
Functional A2A assay context
cAMP elevation and oxidative burst endpoints
Coronary vasodilation research
Functional A2A/A1 selectivity review
Vasodilation vs. chronotropic endpoint monitoring
Hydrazinyladenosine SAR programs
Linear alkylidene hydrazone reference
Comparative affinity against cyclic and aryl hydrazones
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